molecular formula C16H21N3O B12231483 N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide

Cat. No.: B12231483
M. Wt: 271.36 g/mol
InChI Key: XOFDLOWGKZAICF-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, a cyanophenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide typically involves the reaction of a pyrrolidine derivative with a cyanophenyl compound under specific conditions. One common method involves the use of tert-butylamine and 4-cyanobenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide
  • N-tert-butyl-1-(4-cyanophenyl)acetamide
  • N-tert-butyl-1-(4-cyanophenyl)propionamide

Uniqueness

N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide is unique due to its specific structural features, including the pyrrolidine ring and the cyanophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-tert-butyl-1-(4-cyanophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21N3O/c1-16(2,3)18-15(20)13-8-9-19(11-13)14-6-4-12(10-17)5-7-14/h4-7,13H,8-9,11H2,1-3H3,(H,18,20)

InChI Key

XOFDLOWGKZAICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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